molecular formula C22H17FN4O3 B2804900 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 902960-64-9

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2804900
CAS No.: 902960-64-9
M. Wt: 404.401
InChI Key: KPXQAJLXXVJZST-UHFFFAOYSA-N
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Description

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a synthetic small molecule belonging to the pyridopyrimidine class, which is recognized for its potential as a kinase inhibitor. This structural family shares a core scaffold with well-characterized inhibitors that target the ATP-binding site of tyrosine kinases. Compounds with the pyrido[2,3-d]pyrimidine-2,4-dione core have been investigated for their activity against the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathways, which are critically implicated in cellular proliferation and survival in various cancers. The specific substitution pattern of this molecule, featuring a 3-benzyl group and an N-(2-fluorophenyl)acetamide side chain, is designed to modulate its potency, selectivity, and physicochemical properties for targeted research. Its primary research value lies in the exploration of oncogenic signaling pathways, the study of drug resistance mechanisms, and as a lead compound for the development of novel tyrosine kinase inhibitors . Researchers utilize this compound in biochemical assays to determine IC50 values and in cell-based studies to assess its effects on apoptosis, cell cycle arrest, and the downstream phosphorylation of key signaling nodes like MAPK and AKT.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c23-17-10-4-5-11-18(17)25-19(28)14-26-20-16(9-6-12-24-20)21(29)27(22(26)30)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXQAJLXXVJZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of pyrimidine derivatives with benzyl and fluorophenyl acetamide groups under controlled conditions . The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like p-xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents:

    p-xylene, methanol, ethanol
    .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

The pyrido[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

  • Pyrazolo[3,4-d]pyrimidine: Example 83 from contains a pyrazole ring fused to pyrimidine (pyrazolo[3,4-d]pyrimidine).
  • Pyrido[4,3-d]pyrimidine : The compound in features a pyrido[4,3-d]pyrimidine core, a positional isomer of the target compound. The shifted fusion site (positions 4 and 3 vs. 2 and 3) modifies the spatial arrangement of substituents, impacting steric interactions .

Substituent Effects on Physicochemical Properties

Key substituents influence solubility, molecular weight (MW), and thermal stability:

Compound Core Structure Substituents MW (g/mol) Melting Point (°C) Synthesis Yield
Target Compound Pyrido[2,3-d]pyrimidine 3-Benzyl, N-(2-fluorophenyl)acetamide ~420* Not reported Not reported
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, 3-fluorophenyl, dimethylamino, isopropoxy 571.2 302–304 19%
Compound Pyrido[4,3-d]pyrimidine Cyclopropyl, 2-fluoro-4-iodophenyl, DMSO solvate 693.53 Not reported Not reported

*Estimated based on molecular formula.

  • Benzyl vs. Chromen-4-one : The benzyl group in the target compound is less polar than the chromen-4-one in Example 83, suggesting lower aqueous solubility but enhanced lipophilicity .
  • Iodophenyl Substituent: The iodophenyl group in ’s compound increases MW significantly (693.53 vs.

Biological Activity

The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a novel pyrido[2,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrido[2,3-d]pyrimidine core.
  • A benzyl group and a 2-fluorophenyl acetamide substituent.

This unique arrangement contributes to its biological properties.

Research indicates that the compound exhibits potent inhibitory effects on various biological targets:

  • Dihydrofolate Reductase (DHFR) : It has been noted for its high affinity for DHFR, which is crucial in nucleotide synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced levels of tetrahydrofolate necessary for DNA synthesis, thereby affecting rapidly dividing cells such as cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound has demonstrated significant growth inhibition in various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
  • Mechanistic Insights : The inhibition of cell proliferation was correlated with downregulation of phospho-ERK1/2 and p-p70S6K in treated cells. These pathways are critical for cell survival and proliferation .

Study 1: In Vitro Analysis

In a study assessing the compound's efficacy against leukemia cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results : Significant reductions in cell viability were observed at concentrations as low as 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells. Western blot analyses confirmed decreased levels of key signaling proteins involved in cell growth .

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study evaluated the absorption and distribution of the compound:

  • Findings : The compound exhibited favorable bioavailability with a peak plasma concentration achieved within 1 hour post-administration. Toxicity assessments indicated manageable side effects at therapeutic doses .

Data Tables

Biological Target IC50 Value (µM) Effect
Dihydrofolate Reductase<0.5Inhibition of nucleotide synthesis
MV4-11 Cell Line0.3Growth inhibition
MOLM13 Cell Line1.2Growth inhibition

Q & A

Q. Q1. What are the critical steps in synthesizing 2-{3-benzyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide, and how are reaction conditions optimized?

A1. The synthesis typically involves a multi-step process:

Core Formation : Condensation of substituted pyridine and pyrimidine precursors under reflux with catalysts like p-toluenesulfonic acid.

Benzylation : Introduction of the benzyl group via nucleophilic substitution at position 3 of the pyrido-pyrimidine core.

Acetamide Coupling : Reaction of the intermediate with 2-fluoroaniline using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF.
Key optimization parameters include:

  • Temperature : 80–100°C for cyclization steps to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

A2. A combination of:

  • 1H/13C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl signals at δ 7.1–7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.5).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for this compound?

A3. Contradictions arise from assay variability and structural analogs. To address this:

Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).

SAR Analysis : Compare analogs (Table 1) to isolate functional group contributions.

Mechanistic Studies : Perform kinase inhibition profiling or cytokine release assays to identify primary targets .

Q. Table 1: Structural Analogs and Reported Activities

Compound ModificationBiological ActivityKey Reference
4-Chlorobenzyl substitutionAnticancer (IC50 = 2.1 μM)
3-Methoxybenzyl substitutionAnti-inflammatory (TNF-α↓ 40%)
2-Fluorophenyl acetamide retentionDual activity

Q. Q4. What computational methods are recommended for predicting binding modes of this compound with biological targets?

A4. Use:

  • Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization.
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding entropy.
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and H-bond donors .

Q. Q5. How do pH and temperature affect the stability of this compound during storage?

A5. Stability studies show:

  • pH Sensitivity : Degrades rapidly at pH < 3 (amide hydrolysis) or pH > 10 (ring-opening).
  • Temperature : Store at –20°C in inert atmosphere (N2); half-life decreases by 50% at 25°C over 6 months.
  • Recommended Conditions : Lyophilized form in amber vials with desiccants .

Methodological Challenges and Solutions

Q. Q6. What strategies improve yield in the final acetamide coupling step?

A6.

  • Coupling Agents : Replace EDCI with DCC (higher yield but requires filtration).
  • Microwave Assistance : Reduce reaction time from 12h to 2h with 20% yield increase.
  • Protecting Groups : Temporarily protect the pyrido-pyrimidine core with Boc to prevent side reactions .

Q. Q7. How can researchers validate target engagement in cellular assays?

A7.

Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts.

siRNA Knockdown : Correlate reduced target protein levels with diminished compound efficacy.

Pull-Down Assays : Use biotinylated analogs to isolate and identify bound proteins via LC-MS .

Emerging Research Directions

Q. Q8. What novel applications are being explored beyond traditional therapeutic areas?

A8.

  • Photodynamic Therapy : Conjugation with porphyrin derivatives for light-activated cytotoxicity.
  • Nanoparticle Delivery : Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability (e.g., 3x higher tumor accumulation in murine models) .

Q. Q9. How can synthetic routes be adapted for isotopic labeling (e.g., 14C or 19F) to enable pharmacokinetic studies?

A9.

  • 19F Labeling : Introduce 18F via nucleophilic aromatic substitution for PET imaging.
  • 14C Incorporation : Use labeled benzyl chloride in the alkylation step, followed by HPLC purification .

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